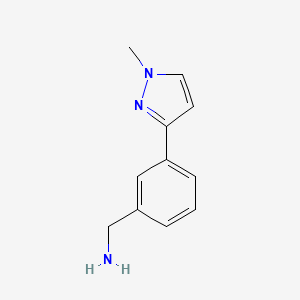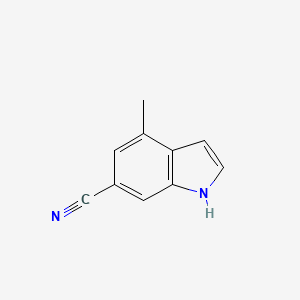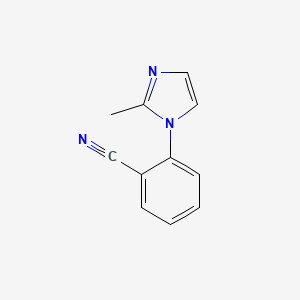
3-(1-methyl-1H-pyrazol-3-yl)benzylamine
Vue d'ensemble
Description
“3-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrazole-based compounds has been carried out by various methods. For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of “this compound” consists of a central benzene ring attached to a 1-methyl-1H-pyrazol-3-yl group. The 1H-NMR and 13C-NMR spectroscopic data of these ligands have been fully assigned .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Synthesis and Characterization : Pyrazole derivatives, including those structurally related to 3-(1-methyl-1H-pyrazol-3-yl)benzylamine, are synthesized and characterized for their chemical and physical properties. The synthesis process often involves multi-component reactions, leading to novel compounds with potential applications in material science and pharmaceuticals (K. Kumara et al., 2018).
Metal-Organic Frameworks (MOFs) : Pyrazolate-bridged metal–organic frameworks (MOFs) with high thermal and chemical stability have been synthesized using tritopic pyrazole-based ligands. These MOFs exhibit microporosity and accessible metal cation sites, making them suitable for applications such as catalysis and gas storage (V. Colombo et al., 2011).
Biological Applications
Antimicrobial and Anti-inflammatory Activities : Pyrazole derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For example, the synthesis of novel pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety demonstrated significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents (N. Siddiqui et al., 2013).
Anticancer Activities : The anticancer activities of pyrazolone-enamine transition metal complexes have been evaluated, showing that certain complexes can effectively inhibit the proliferation of human breast cancer cells. This indicates the potential of pyrazole derivatives in developing new anticancer drugs (Ziao Zong et al., 2018).
Chemical Reactivity and Mechanisms
Fluorescence and Phosphorescence : The study of luminescence mechanochromism in Cu3Pz3-type complexes, including those with pyrazolate ligands, has shown mechanically induced intensity switching between high-energy and low-energy bands. This property is crucial for developing luminescent materials with potential applications in sensing and display technologies (Qiong Xiao et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, has been used as an intermediate to prepare dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
It’s known that the pyrazole ring, a core structure in this compound, can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking . These interactions can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
For example, some pyrazole derivatives have shown a wide range of biological activities such as anti-inflammatory, antitumor, antidiabetic, and antifungal activities .
Result of Action
Related compounds have shown a variety of effects, such as antibacterial and antifungal activities .
Action Environment
The action, efficacy, and stability of 3-(1-methyl-1H-pyrazol-3-yl)benzylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Propriétés
IUPAC Name |
[3-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTQCEKSCNRLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640336 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-10-4 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)




![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)



![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)


